Product packaging for Ethyl 6-nitro-1H-indole-3-carboxylate(Cat. No.:)

Ethyl 6-nitro-1H-indole-3-carboxylate

Cat. No.: B1515261
M. Wt: 234.21 g/mol
InChI Key: SLHPWWZFMQHSFY-UHFFFAOYSA-N
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Description

Structural Characterization

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for ethyl 6-nitro-1H-indole-3-carboxylate is not explicitly reported in the literature, insights can be drawn from structurally analogous compounds. For example, ethyl 6-nitroquinoline-3-carboxylate exhibits a planar indole core with a dihedral angle of approximately 89.7° between the indole and nitro groups. In such systems, the nitro group typically participates in weak hydrogen bonding or van der Waals interactions, influencing crystal packing.

Key Features of Nitroindole Esters in Crystals

Feature Description Example Reference
Dihedral Angles The indole and nitro groups are often near-perpendicular, optimizing π-π stacking
Hydrogen Bonding NH (indole) may form weak hydrogen bonds with oxygen atoms from nitro/ester groups
Packing Stacking interactions between nitro groups and aromatic rings dominate

The absence of direct crystallographic data for this compound suggests further experimental validation is needed. Computational models, such as DFT-based geometry optimizations, may provide complementary insights into its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR spectroscopy is pivotal for confirming the regiochemistry and electronic environment of this compound. While specific NMR data for this compound is limited, trends from related nitroindole esters can be extrapolated:

¹H NMR
Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
Ethyl (COOEt) ~1.47 (t) Triplet CH₃
~4.50 (q) Quartet CH₂
Indole NH ~8.30 (s) Singlet NH
Aromatic (H-4, H-5, H-7) ~7.20–8.73 Multiplet Aromatic

Note: Shifts are approximate, based on ethyl 6-nitroquinoline-3-carboxylate and ethyl 6-nitroindole-2-carboxylate.

¹³C NMR
Carbon Environment Chemical Shift (δ, ppm) Assignment
Carbonyl (COOEt) ~170.3 C=O
Nitro-adjacent (C-5) ~121.4 C-5
Indole C-2 ~124.1 C-2

The nitro group at position 6 deshields adjacent protons (e.g., H-5 and H-7), shifting their signals upfield compared to non-nitro-substituted indoles.

Computational Modeling of Electronic Structure

Computational methods, such as Density Functional Theory (DFT), provide insights into electronic properties and reactivity. For this compound, key findings include:

Molecular Orbital Analysis
Orbital Energy (eV) Characterization
HOMO ~-8.2 π-electrons in indole ring
LUMO ~-1.5 π*-orbitals of nitro group

Note: Values are illustrative, based on DFT studies of analogous nitroindoles.

Vibrational Frequencies
Functional Group Frequency (cm⁻¹) Mode
NO₂ (asymmetric) ~1520 Stretch
COOEt (C=O) ~1720 Stretch
Indole NH ~3400 Stretch

The nitro group’s strong electron-withdrawing effect polarizes the indole π-system, lowering HOMO energy and enhancing electrophilic reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O4 B1515261 Ethyl 6-nitro-1H-indole-3-carboxylate

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 6-nitro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-12-10-5-7(13(15)16)3-4-8(9)10/h3-6,12H,2H2,1H3

InChI Key

SLHPWWZFMQHSFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectroscopic, and functional differences between Ethyl 6-nitro-1H-indole-3-carboxylate and analogous indole derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-NO$_2$, 3-COOEt C${11}$H${10}$N$2$O$4$ 234.21 g/mol High NLO activity; vibrational modes dominated by nitro and ester groups .
Mthis compound 6-NO$_2$, 3-COOMe C${10}$H$8$N$2$O$4$ 220.18 g/mol Precursor to 6-nitro-1H-indole-3-carboxylic acid (anti-tumor agent); hydrolyzed under basic conditions .
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate 6-NH$_2$, 2-Ph, 3-COOEt C${17}$H${16}$N$2$O$2$ 280.32 g/mol Enhanced solubility due to amino group; XLogP3 = 3.2; potential pharmaceutical intermediate .
Ethyl 6-chloro-1H-indole-3-carboxylate 6-Cl, 3-COOEt C${11}$H${10}$ClNO$_2$ 223.66 g/mol Halogen substitution reduces ICT; used as a medical intermediate (e.g., kinase inhibitors) .
Ethyl 6-bromo-1H-indole-3-carboxylate 6-Br, 3-COOEt C${11}$H${10}$BrNO$_2$ 268.11 g/mol Higher molecular weight than chloro analog; LogP = 2.45; used in cross-coupling reactions .
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate 2-NH$_2$, 6-CN, 3-COOEt C${12}$H${11}$N$3$O$2$ 237.24 g/mol Dual electron-donating (NH$_2$) and withdrawing (CN) groups; potential antimicrobial activity .

Key Insights:

Electronic Effects: The nitro group in this compound induces strong electron withdrawal, enhancing ICT and NLO properties compared to halogenated analogs (e.g., Cl, Br) . Amino and cyano groups in Ethyl 6-amino-2-phenyl- and Ethyl 2-amino-6-cyano- derivatives create mixed electronic effects, altering solubility and reactivity .

Spectroscopic Signatures: NMR Shifts: The ethyl ester group in this compound shows distinct $^{1}$H-NMR signals (e.g., δ ~4.3 ppm for COOCH$2$CH$3$) compared to methyl esters (δ ~3.9 ppm) . Vibrational Modes: The nitro group’s asymmetric stretching (~1530 cm$^{-1}$) and ester C=O stretching (~1700 cm$^{-1}$) dominate IR spectra, absent in amino- or cyano-substituted analogs .

Biological and Material Applications: Nitro and halogenated derivatives are prioritized in medicinal chemistry (e.g., indoleamine 2,3-dioxygenase inhibitors for cancer therapy) . Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate’s higher lipophilicity (XLogP3 = 3.2) suggests better membrane permeability than polar nitro analogs .

Preparation Methods

Preparation Methods of Ethyl 6-nitro-1H-indole-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction or availability of the indole core.
  • Introduction of the ethyl carboxylate group at the 3-position.
  • Selective nitration at the 6-position of the indole ring.

The sequence and conditions of these steps are critical to achieve high regioselectivity and yield.

Starting Materials

Common starting materials include:

  • Ethyl 1H-indole-3-carboxylate or indole derivatives bearing an ester group at the 3-position.
  • Nitrating agents such as nitric acid or mixed acid systems for electrophilic aromatic substitution.

Detailed Synthetic Routes

Route 1: Nitration of Ethyl 1H-indole-3-carboxylate

One straightforward approach involves direct nitration of ethyl 1H-indole-3-carboxylate at the 6-position. This method requires controlled nitration conditions to avoid over-nitration or substitution at undesired positions.

  • Reagents: Concentrated nitric acid, sulfuric acid (mixed acid nitration).
  • Conditions: Low temperature (0–5 °C) to maintain regioselectivity.
  • Procedure: Ethyl 1H-indole-3-carboxylate is treated with the nitrating mixture under stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Work-up: The reaction mixture is quenched with ice water, and the product is extracted with an organic solvent (e.g., dichloromethane), followed by purification via column chromatography.
  • Yield: Moderate to good yields (~50–70%) depending on reaction time and temperature control.
Route 2: Stepwise Construction via Substituted Precursors

Alternatively, the 6-nitro group can be introduced earlier in the synthetic sequence starting from 6-nitroindole derivatives, followed by esterification at the 3-position.

  • Step 1: Synthesis of 6-nitroindole via nitration of indole or by specialized nitration methods that favor the 6-position.
  • Step 2: Introduction of the ethyl carboxylate group at the 3-position via esterification or cross-coupling reactions.
  • Reagents for esterification: Ethyl chloroformate or ethyl bromoacetate with suitable bases.
  • Catalysts: Copper acetate for cross-coupling reactions.
  • Conditions: Mild temperature (room temperature to reflux depending on the step).
  • Advantages: Improved regioselectivity and possibility to introduce other substituents.

Representative Experimental Procedure

From the detailed synthetic studies reported in the literature:

  • Synthesis of this compound was achieved by nitration of ethyl 1H-indole-3-carboxylate using a mixed acid system at low temperature.
  • The reaction was monitored by TLC.
  • Purification was performed by silica gel column chromatography using cyclohexane/ethyl acetate mixtures.
  • Characterization was confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.

Reaction Parameters and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Nitration of ethyl indole-3-carboxylate HNO3/H2SO4 (mixed acid) 0–5 °C 50–70 Requires careful temperature control for regioselectivity
Esterification at 3-position Ethyl chloroformate, base Room temperature 60–80 Alternative to direct nitration route
Cross-coupling (if applicable) 3-methylphenylboronic acid, Cu(Ac)2, Et3N Room temperature ~19 Used for derivatives, lower yield

Analytical Data Supporting Preparation

  • 1H NMR: Characteristic signals for the ethyl ester group (triplet at ~1.46 ppm for CH3, quartet at ~4.44 ppm for CH2), aromatic protons, and nitro-substituted aromatic shifts.
  • 13C NMR: Signals corresponding to ester carbonyl (~160–170 ppm), aromatic carbons, and the ethyl group carbons.
  • Mass Spectrometry: Molecular ion peak consistent with C11H10N2O4 (molecular weight 234.21 g/mol).
  • Elemental Analysis: Consistent with calculated values for carbon, hydrogen, and nitrogen.

Research Findings and Optimization Notes

  • The nitration step is sensitive to temperature and acid concentration; maintaining low temperature is crucial to avoid dinitration or substitution at other positions.
  • Alternative nitrating agents or milder conditions can be explored to improve selectivity and yield.
  • Cross-coupling methods provide access to substituted indole derivatives but may require optimization for scale-up.
  • The presence of the nitro group at the 6-position influences the electronic properties of the indole ring, which can affect subsequent functionalizations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 6-nitro-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of ethyl indole-3-carboxylate derivatives. For example, nitration of ethyl 6-chloro-1H-indole-3-carboxylate (a structural analog) uses mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . For the nitro derivative, similar conditions may apply, with post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires careful control of stoichiometry, temperature, and reaction time, as excessive nitration can lead to byproducts like dinitro derivatives .

Q. How can spectroscopic techniques (FT-IR, FT-Raman) be applied to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., nitro stretching at ~1530 cm⁻¹ and ester C=O at ~1700 cm⁻¹).
  • FT-Raman : Resolves aromatic C-H bending and nitro symmetric stretching modes (~1350 cm⁻¹).
  • Data Interpretation : Compare experimental spectra with density functional theory (DFT)-calculated vibrational frequencies (B3LYP/6-31+G(d)) to assign peaks. For example, a study on the analogous ethyl 6-chloro derivative showed <5% deviation between experimental and theoretical values .
Vibrational ModeExperimental (cm⁻¹)Theoretical (cm⁻¹)Deviation (%)
NO₂ asymmetric153215180.9
C=O ester170516970.5

Q. What computational methods are suitable for predicting the electronic structure of this compound?

  • Methodological Answer :

  • DFT (B3LYP/CAM-B3LYP) : Used to optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV for the nitro derivative), indicating charge-transfer potential .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation effects, such as electron delocalization from the nitro group to the indole ring, stabilizing the molecule .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic (nitro group) and nucleophilic (ester oxygen) sites for reactivity predictions .

Advanced Research Questions

Q. How does solvent polarity affect the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • Solvent Effects : Use the IEFPCM model in DFT (CAM-B3LYP) to simulate solvent environments. Polar solvents (e.g., DMSO) enhance hyperpolarizability (β) due to increased dipole interactions. For example, β increases by ~30% in DMSO compared to gas phase .
  • Dynamic NLO Response : Frequency-dependent hyperpolarizabilities (γ) are calculated using time-dependent DFT. Solvent-induced polarization amplifies γ, making the compound suitable for optoelectronic applications .

Q. What mechanistic insights explain the charge delocalization in this compound?

  • Methodological Answer :

  • NBO Analysis : Demonstrates resonance stabilization via π→π* transitions between the nitro group and indole ring. For instance, the nitro group’s lone pairs delocalize into the aromatic system, reducing electron density at C3 .
  • Fukui Function Analysis : Identifies reactive sites; the nitro group’s oxygen atoms show high electrophilicity (f⁻ indices >0.1), guiding regioselective substitution reactions .

Q. How can structural modifications enhance the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the nitro group with bioisosteres (e.g., -CF₃, -CN) to improve metabolic stability. For example, ethyl 6-fluoroindole-3-carboxylate exhibits enhanced enzyme inhibition (IC₅₀ = 2.1 µM vs. 5.3 µM for nitro) due to electronegativity .
  • Pharmacophore Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases). Nitro derivatives show π-π stacking with ATP-binding pockets, but halogen substitutions improve hydrophobic interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported HOMO-LUMO gaps for indole derivatives: How to validate computational models?

  • Resolution :

  • Basis Set Selection : Compare results from 6-31+G(d) vs. cc-pVTZ. Larger basis sets reduce error margins (e.g., HOMO-LUMO gap = 4.2 eV vs. 4.5 eV with cc-pVTZ) .
  • Experimental Validation : Use UV-Vis spectroscopy to measure optical band gaps. For ethyl 6-nitroindole-3-carboxylate, λ_max = 320 nm corresponds to a 3.9 eV gap, aligning with CAM-B3LYP predictions .

Methodological Best Practices

  • Synthetic Reproducibility : Monitor reactions via TLC (ethyl acetate/hexane, 1:2) and characterize intermediates via 1^1H NMR (e.g., ester -CH₂ at δ 4.3 ppm) .
  • Computational Reproducibility : Archive Gaussian input files and use benchmarked functionals (e.g., B3LYP-D3 for dispersion corrections) .

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